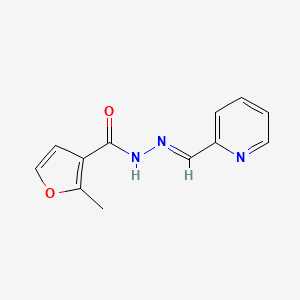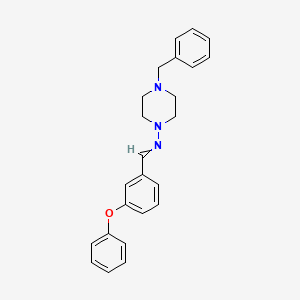
5-(4-(Benzyloxy)phenyl)-N'-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-(Benzyloxy)phényl)-N’-(2-méthyl-3-phénylallylidène)-1H-pyrazole-3-carbohydrazide est un composé organique complexe appartenant à la classe des dérivés du pyrazole. Ces composés sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-(Benzyloxy)phényl)-N’-(2-méthyl-3-phénylallylidène)-1H-pyrazole-3-carbohydrazide implique généralement la condensation du 5-(4-(benzyloxy)phényl)-1H-pyrazole-3-carbohydrazide avec la 2-méthyl-3-phénylacroleine sous reflux. La réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide acétique, pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, généralement à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés du pyrazole substitués.
Applications de la recherche scientifique
Le 5-(4-(Benzyloxy)phényl)-N’-(2-méthyl-3-phénylallylidène)-1H-pyrazole-3-carbohydrazide a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-(4-(Benzyloxy)phényl)-N’-(2-méthyl-3-phénylallylidène)-1H-pyrazole-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Cette inhibition peut conduire à divers effets biologiques, tels qu'une inflammation réduite ou une croissance microbienne inhibée.
Applications De Recherche Scientifique
5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-phényl-2H-pyrazole-3-carboxylique (2-bromo-3-phénylallylidène)-hydrazide
- Acide 5-(4-bromo-phényl)-2H-pyrazole-3-carboxylique (3-phénylallylidène)-hydrazide
- Acide 4-méthyl-5-phényl-2H-pyrazole-3-carboxylique (2-chloro-3-phénylallylidène)-hydrazide
Unicité
Le 5-(4-(Benzyloxy)phényl)-N’-(2-méthyl-3-phénylallylidène)-1H-pyrazole-3-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe benzyloxy et la partie phénylallylidène. Ces éléments structuraux contribuent à sa réactivité chimique et à son activité biologique distinctes, le différenciant des autres composés similaires.
Propriétés
Numéro CAS |
307975-65-1 |
|---|---|
Formule moléculaire |
C27H24N4O2 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-20(16-21-8-4-2-5-9-21)18-28-31-27(32)26-17-25(29-30-26)23-12-14-24(15-13-23)33-19-22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,29,30)(H,31,32)/b20-16+,28-18+ |
Clé InChI |
OUZZJUBODXWFSZ-FHUHYOMBSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)
![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
